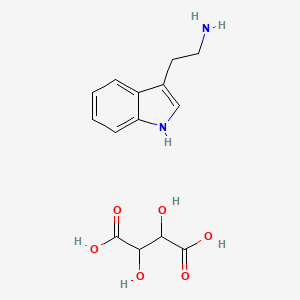
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt) is a compound that combines an indole derivative with a dihydroxybutanedioate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound particularly noteworthy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with 2,3-dihydroxybutanedioic acid. The reaction is usually carried out in an aqueous medium under mild conditions to form the salt. The process may involve the following steps:
- Dissolution of 2-(1H-indol-3-yl)ethanamine in water.
- Addition of 2,3-dihydroxybutanedioic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
- Use of automated reactors to control temperature and pH.
- Continuous monitoring of the reaction progress using analytical techniques such as high-performance liquid chromatography (HPLC).
- Purification of the final product through crystallization or other separation techniques.
化学反应分析
Types of Reactions
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The amino group in the indole moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Products may include indole-3-carboxylic acid derivatives.
Reduction: Reduced forms of the indole ring or the amino group.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
科学研究应用
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters and other biologically active molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, influencing biological pathways. The compound may act as a precursor to neurotransmitters, affecting signaling pathways in the nervous system.
相似化合物的比较
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood and other physiological functions.
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
Uniqueness
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate is unique due to its combination of an indole moiety with a dihydroxybutanedioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C4H6O6/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-4,7,12H,5-6,11H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENIDGIVIJHNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(4-quinolinyl)vinyl]phenol](/img/structure/B7775957.png)
![Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-](/img/structure/B7775961.png)
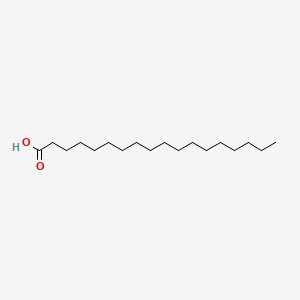
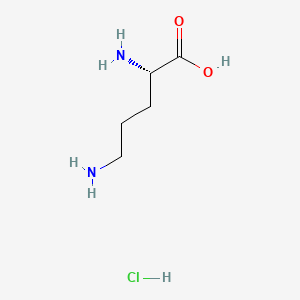
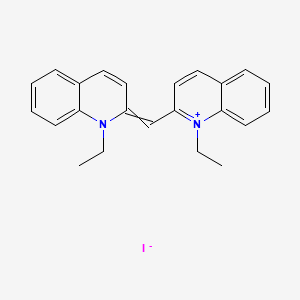
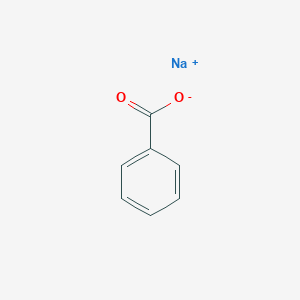
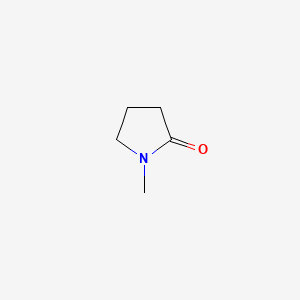
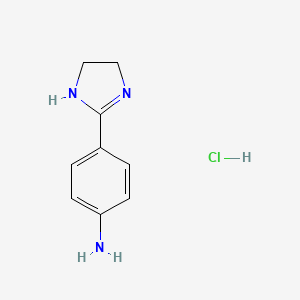
![(E)-[(2E,4E)-5-anilinopenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B7775998.png)
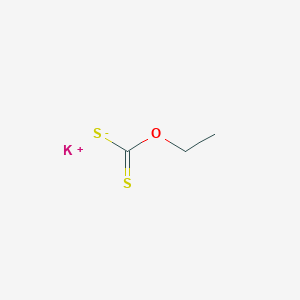
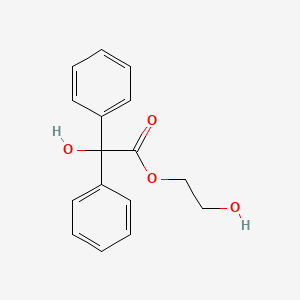
![N-(2-{[imino(3-nitrophenyl)methyl]amino}ethyl)-3-nitrobenzenecarboximidamide dihydrochloride](/img/structure/B7776029.png)
![[amino-(3-nitrophenyl)methylidene]azanium;chloride](/img/structure/B7776033.png)
![N'-methoxycarbonyl-N-[2-[(N-methoxycarbonyl-C-sulfanylcarbonimidoyl)amino]phenyl]carbamimidothioic acid](/img/structure/B7776034.png)
